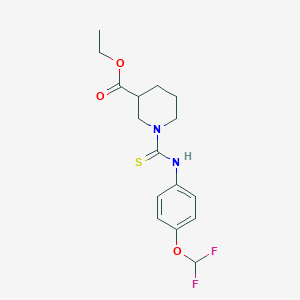
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide: is a quinazolinone derivative with a bromine atom at the 6-position of the quinazoline ring. This compound has garnered attention due to its potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common method is the reaction of 6-bromo-2,4-dioxo-1H-quinazolin-3-yl with an appropriate amine, such as oxolan-2-ylmethylamine, under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully chosen to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a more oxidized state.
Reduction: : Reduction of the quinazolinone ring.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine can be converted to bromate (BrO₃⁻).
Reduction: : The quinazolinone ring can be reduced to a dihydroquinazoline.
Substitution: : Various functional groups can replace the bromine atom, leading to a diverse range of products.
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the production of advanced materials and chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the oxolan-2-ylmethyl group. Similar compounds include other quinazolinone derivatives, which may lack these specific substituents. These differences can lead to variations in biological activity and applications.
List of Similar Compounds
6-bromo-2,4-dioxo-1H-quinazolin-3-yl derivatives
Quinazolinone derivatives without bromine substitution
Other amide derivatives of quinazolinone
属性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h5-6,9,12H,1-4,7-8,10H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFZGXCHZNCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
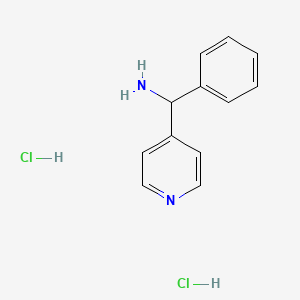
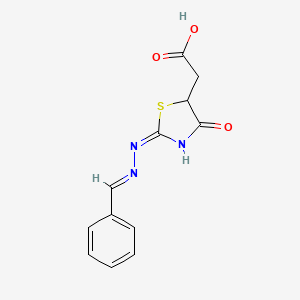
![N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2800516.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2800519.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2800521.png)
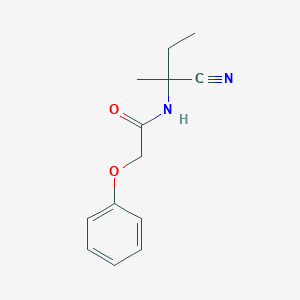
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)
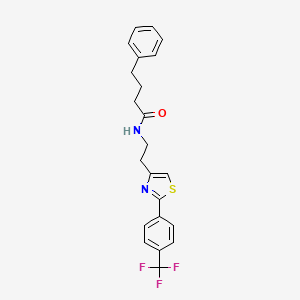
![2-(4-chlorophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2800529.png)
![{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2800530.png)
![(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2800531.png)
![2-{3-[(3-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2800534.png)
